molecular formula C21H16ClNO4 B12707482 Benzamide, N-((4-chlorobenzoyl)oxy)-N-(phenylmethoxy)- CAS No. 220168-45-6

Benzamide, N-((4-chlorobenzoyl)oxy)-N-(phenylmethoxy)-

Cat. No.: B12707482
CAS No.: 220168-45-6
M. Wt: 381.8 g/mol
InChI Key: CUYGAWYEFLAINT-UHFFFAOYSA-N
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Description

Benzamide, N-((4-chlorobenzoyl)oxy)-N-(phenylmethoxy)- is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals. This compound features a benzamide core with additional functional groups that may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-((4-chlorobenzoyl)oxy)-N-(phenylmethoxy)- typically involves the following steps:

    Formation of the Benzamide Core: This can be achieved by reacting benzoic acid with an amine under dehydrating conditions.

    Introduction of the 4-Chlorobenzoyl Group: This step involves the acylation of the benzamide core using 4-chlorobenzoyl chloride in the presence of a base such as pyridine.

    Addition of the Phenylmethoxy Group: The final step is the etherification of the amide nitrogen with phenylmethanol under acidic or basic conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenylmethoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction could produce benzyl alcohol derivatives.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in studying enzyme interactions and protein binding due to its unique functional groups.

    Medicine: Possible applications in drug development, particularly in designing compounds with anti-inflammatory or anticancer properties.

    Industry: Use as a precursor in the manufacture of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzamide, N-((4-chlorobenzoyl)oxy)-N-(phenylmethoxy)- would depend on its specific biological target. Generally, benzamides can interact with various enzymes or receptors, modulating their activity. The presence of the 4-chlorobenzoyl and phenylmethoxy groups may enhance binding affinity or selectivity towards certain molecular targets, influencing pathways involved in inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Benzamide: The parent compound, used widely in medicinal chemistry.

    N-(4-chlorobenzoyl)benzamide: Similar structure but lacks the phenylmethoxy group.

    N-(phenylmethoxy)benzamide: Similar structure but lacks the 4-chlorobenzoyl group.

Uniqueness

Benzamide, N-((4-chlorobenzoyl)oxy)-N-(phenylmethoxy)- is unique due to the presence of both the 4-chlorobenzoyl and phenylmethoxy groups, which may confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

CAS No.

220168-45-6

Molecular Formula

C21H16ClNO4

Molecular Weight

381.8 g/mol

IUPAC Name

[benzoyl(phenylmethoxy)amino] 4-chlorobenzoate

InChI

InChI=1S/C21H16ClNO4/c22-19-13-11-18(12-14-19)21(25)27-23(20(24)17-9-5-2-6-10-17)26-15-16-7-3-1-4-8-16/h1-14H,15H2

InChI Key

CUYGAWYEFLAINT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CON(C(=O)C2=CC=CC=C2)OC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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